molecular formula C14H20ClNO B6047422 N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride

N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride

Cat. No.: B6047422
M. Wt: 253.77 g/mol
InChI Key: IYYVJILIIIWHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, a but-2-yn-1-amine backbone, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its use, such as its role in enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-2-propyn-1-amine hydrochloride
  • N-(4-methylphenyl)-2-propyn-1-amine hydrochloride
  • N-(4-chlorophenyl)-2-propyn-1-amine hydrochloride

Uniqueness

N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride is unique due to its specific structural features, such as the propan-2-ylphenoxy group, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

N-methyl-4-(4-propan-2-ylphenoxy)but-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-12(2)13-6-8-14(9-7-13)16-11-5-4-10-15-3;/h6-9,12,15H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYVJILIIIWHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC#CCNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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